molecular formula C9H14N2OS B12111721 6-Methyl-5-(2-methylpropyl)-2-sulfanylpyrimidin-4-ol

6-Methyl-5-(2-methylpropyl)-2-sulfanylpyrimidin-4-ol

Cat. No.: B12111721
M. Wt: 198.29 g/mol
InChI Key: DYTQKSSMLJGTCE-UHFFFAOYSA-N
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Description

6-Methyl-5-(2-methylpropyl)-2-sulfanylpyrimidin-4-ol is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(2-methylpropyl)-2-sulfanylpyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(2-methylpropyl)-2-sulfanylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Methyl-5-(2-methylpropyl)-2-sulfanylpyrimidin-4-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(2-methylpropyl)-2-sulfanylpyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-sulfanylpyrimidin-4-ol: Similar structure but lacks the 2-methylpropyl group.

    6-Methyl-2-sulfanylpyrimidin-4-ol: Similar structure but lacks the 2-methylpropyl group.

    5-(2-Methylpropyl)-2-sulfanylpyrimidin-4-ol: Similar structure but lacks the 6-methyl group.

Uniqueness

6-Methyl-5-(2-methylpropyl)-2-sulfanylpyrimidin-4-ol is unique due to the presence of both the 6-methyl and 2-methylpropyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that are not observed in similar compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

6-methyl-5-(2-methylpropyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H14N2OS/c1-5(2)4-7-6(3)10-9(13)11-8(7)12/h5H,4H2,1-3H3,(H2,10,11,12,13)

InChI Key

DYTQKSSMLJGTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC(C)C

Origin of Product

United States

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